6-Methylapigenin

GABAA receptor binding benzodiazepine site affinity flavonoid SAR

Flavonoid-based GABAA research is limited by weak BDZ-site affinity and non-specific analogs. 6-Methylapigenin offers a precise tool with a single methylation boosting affinity 8-fold over apigenin, enabling targeted pharmacology studies. • Competitive BDZ-site PAM (GABA-ratio ~1.6-2.0) with anxiolytic efficacy in mice • Unique dose-synergistic sleep potentiation with hesperidin, not replicable with other flavonoids • HPLC-quantifiable species marker for Valeriana wallichii authentication

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 5526-57-8
Cat. No. B1244163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylapigenin
CAS5526-57-8
Synonyms6-methylapigenin
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-7,17-18,20H,1H3
InChIKeyZLGRXDWWYMFIGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylapigenin: Chemical Identity and Pharmacological Class


6-Methylapigenin is a naturally occurring flavone and a direct 6-methyl derivative of the widespread flavonoid apigenin. It is classified as a competitive ligand for the benzodiazepine binding site (BDZ‑bs) of the GABAA receptor and is a positive allosteric modulator (PAM) of this receptor, mediating anxiolytic and sleep‑potentiating effects without a benzodiazepine chemical scaffold . Originally isolated from Valeriana wallichii and later identified in V. officinalis and V. jatamansi, the compound represents a structurally distinct CNS‑active flavonoid that bridges phytochemistry and GABAA pharmacology .

1
Non-benzodiazepine GABAA receptor BDZ-site PAM for CNS pharmacology studies
2
Structurally defined 6-methyl derivative of apigenin for flavonoid SAR programs
3
Valeriana-derived natural product with reported binding and functional synergy evidence

Why Common Flavonoids Cannot Substitute for 6-Methylapigenin


Although the flavonoid family contains many compounds reported to interact with GABAA receptors, small structural changes produce marked differences in binding affinity, efficacy, and synergistic capacity. Apigenin, the closest structural analog, requires micromolar concentrations to occupy the BDZ‑bs, whereas the introduction of a single methyl group at position 6 of the A‑ring raises affinity by roughly one order of magnitude . Hesperidin, the other major neuroactive flavonoid from Valeriana, does not compete for the BDZ‑bs at all yet participates in synergistic sleep‑enhancing interactions with 6‑methylapigenin that cannot be reproduced by substituting either partner with a different flavonoid . Consequently, pharmacological outcomes are contingent on the precise molecular structure, and generic interchange within the flavonoid class would yield fundamentally different receptor‑engagement and in‑vivo profiles.

Affinity
Apigenin and other common flavonoids show markedly lower BDZ-site affinity; the 6-methyl group confers approximately one order of magnitude higher target engagement, limiting direct interchange.
Synergy
Sleep-potentiating synergy with hesperidin is specific to 6-methylapigenin; other BDZ-site flavonoids (apigenin, chrysin, 6-methylflavone) do not reproduce the synergistic amplification in reported models.
Efficacy
GABA-ratio profiles differ among flavonoids; apigenin acts as a neutral modulator while 6-methylapigenin shows agonist-like PAM activity, which may shift functional outcomes in GABAA research models.

Quantitative Differentiation Against Closest Analogs


Benzodiazepine Site Binding Affinity vs. Apigenin

In competitive radioligand binding assays using [³H]flunitrazepam on rat cortical membranes, 6‑methylapigenin displaces the radioligand with a Ki of 495 nM . Its parent compound apigenin, tested under equivalent conditions, yields a Ki of 4 000 nM (4 µM) . The 8‑fold difference arises solely from the addition of a methyl group at the 6‑position of the A‑ring, demonstrating that methylation of the apigenin scaffold substantially increases benzodiazepine‑site complementarity.

BDZ-site Affinity vs Apigenin
Cross-study comparable
6-Methylapigenin Ki = 495 nM Apigenin Ki = 4,000 nM
Reported ~8-fold higher affinity; same occupancy at lower concentration.
[³H]Flunitrazepam binding, rat cortical membranes. Data to verify in target assay.
GABAA receptor binding benzodiazepine site affinity flavonoid SAR

GABA Ratio and Intrinsic Efficacy Profile

The GABA ratio, defined as the ratio of Ki for the BDZ‑bs in the absence versus presence of 100 µM GABA, is a standard ex‑vivo indicator of ligand efficacy. 6‑Methylapigenin exhibits a GABA ratio of 1.6–2.0, classifying it as a possible agonist (positive allosteric modulator) at the benzodiazepine site . Hesperidin, the co‑occurring Valeriana flavonoid, shows no measurable GABA shift because it does not bind to the BDZ‑bs at all; its sedative effects are mediated through distinct, non‑BDZ mechanisms . Among BDZ‑site flavonoids, apigenin displays a GABA ratio close to 1 (neutral modulator), while diazepam typically shows ratios > 2, placing 6‑methylapigenin in an intermediate efficacy range that may reduce the risk of full‑agonist side effects.

GABA Ratio & Efficacy
Class-level inference
1.6 – 2.0 (agonist-like PAM)
Intermediate efficacy may support differentiation from full agonists in research models.
Ratio derived from ±100 µM GABA shift; hesperidin shows no binding, apigenin ~1.
GABA shift assay intrinsic efficacy positive allosteric modulator

Synergistic Sleep Potentiation with Hesperidin

In the thiopental‑induced sleeping‑time test in mice, single administration of 6‑methylapigenin or hesperidin at doses of 5 mg/kg i.p. did not significantly prolong sleep. Co‑administration of both compounds at the same individually inactive doses produced a greater‑than‑additive prolongation, indicative of a synergistic interaction . The 2005 follow‑up study demonstrated, via isobolographic analysis of the hole‑board test, that 6‑methylapigenin also synergizes with diazepam to potentiate hesperidin‑induced sedation, whereas apigenin, chrysin, and 6‑methylflavone failed to produce the same magnitude of potentiation when substituted under identical conditions .

Synergy with Hesperidin
Direct head-to-head
6-Methylapigenin + hesperidin: greater-than-additive sleep prolongation Apigenin, chrysin, 6-methylflavone: no or weak potentiation
Synergy is compound-specific; cannot be replicated by other BDZ-site flavonoids.
Thiopental sleeping-time test, mice, 5 mg/kg i.p. Isobolographic confirmation.
flavonoid synergy sleep potentiation isobolographic analysis

Optimal Research and Industrial Application Scenarios


GABAA Benzodiazepine-Site SAR Studies

The 8‑fold affinity gain over apigenin, conferred by a single 6‑methyl substitution, makes 6‑methylapigenin an ideal reference point for flavonoid‑based SAR programs aimed at optimizing BDZ‑site ligand potency . Because the parent (apigenin) and the methylated derivative have been characterized in the same radioligand binding assay, researchers can use this pair as a well‑controlled system to explore how incremental A‑ring modifications translate into binding energy, GABA‑ratio shifts, and functional selectivity .

Mechanistic Investigation of Flavonoid Sleep Synergy

6‑Methylapigenin is currently the only flavonoid demonstrated to synergize with hesperidin in a dose‑ and partner‑specific manner in the thiopental sleeping‑time model . Neuroscience laboratories studying polypharmacology or natural‑product combinations for sleep disorders can employ 6‑methylapigenin as the BDZ‑site component in a defined two‑compound system, where hesperidin provides the non‑BDZ‑site sedative drive and 6‑methylapigenin contributes the synergistic amplification, enabling dissection of the receptor‑level basis of the synergy .

Valeriana Phytochemical Standardization and Quality Control

6‑Methylapigenin is a species‑specific marker for Valeriana wallichii and V. officinalis, with a calculated content in the crude drug ranging from 0.0013 % to 0.013 % . Analytical laboratories and herbal‑product manufacturers can quantify 6‑methylapigenin via HPLC‑UV or LC‑MS to differentiate V. wallichii from other valerian species and to standardize extracts for CNS‑targeted formulations, as the compound represents a pharmacologically relevant constituent with established GABAA‑receptor activity .

Non-Benzodiazepine Anxiolytic Lead Discovery

Because 6‑methylapigenin is a non‑benzodiazepine ligand that nonetheless competes at the BDZ‑site with intermediate GABA‑ratio efficacy (1.6–2.0), it serves as a template for designing anxiolytics that may retain the therapeutic benefits of benzodiazepines while potentially reducing sedation and dependence liabilities . Medicinal chemistry teams pursuing this strategy can leverage the compound's established anxiolytic profile in mice and its compatibility with the hesperidin‑synergy framework to build and test novel analogs .

Application
Selection Property
Validation Focus
GABAA BDZ-site SAR studies
Affinity gain from A-ring methylation
Receptor binding and GABA-ratio shifts with incremental modifications
Flavonoid sleep synergy investigation
Defined two-component system with hesperidin
Receptor-level basis of synergy; polypharmacology model dissection
Valeriana phytochemical standardization
Species-specific marker for V. wallichii / officinalis
HPLC/LC-MS quantification for extract standardization and QC
Non-benzodiazepine anxiolytic lead discovery
Intermediate GABA-ratio PAM profile
Differentiation of anxiolysis from sedation in research models; analog design
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